
N-Desalkyl itraconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a derivative of itraconazole
Applications De Recherche Scientifique
Inhibition of CYP3A4 Enzyme
N-Desalkyl itraconazole (ND-ITZ) has been identified as a metabolite of itraconazole (ITZ) that plays a significant role in the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. This enzyme is crucial in drug metabolism. Studies show that ND-ITZ, along with other metabolites like hydroxy-itraconazole and keto-itraconazole, contribute significantly to the inhibition of CYP3A4 observed in vivo after ITZ dosing, which is important for understanding drug-drug interactions and the in vitro-in vivo discrepancy of ITZ's effects (Isoherranen et al., 2004), (Templeton et al., 2008).
Stereoselective Metabolism
The metabolism of ITZ is highly stereoselective both in vitro and in vivo, and this stereoselectivity extends to its metabolites, including ND-ITZ. The stereochemical configuration significantly impacts the metabolic pathways and the formation of metabolites like ND-ITZ (Kunze et al., 2006).
Pharmacokinetics and Clinical Application
The pharmacokinetics of ND-ITZ remain largely unknown due to the lack of accurate and reliable determination methods. However, advancements in liquid chromatography-tandem mass spectrometry have facilitated the simultaneous determination of ITZ and its major metabolites, including ND-ITZ, in human plasma, aiding clinical applications (Imoto et al., 2020).
Effects on Plasma Kinetics of Other Drugs
The presence of ITZ and its metabolites, including ND-ITZ, can significantly affect the plasma kinetics of other drugs. For instance, ITZ's inhibition of CYP3A4 can lead to decreased plasma concentration and altered pharmacokinetics of drugs metabolized by this enzyme, highlighting the importance of understanding the role of metabolites like ND-ITZ in drug interactions (Kato et al., 2003).
Potential Anticancer Properties
Recent studies have suggested that itraconazole, and potentially its metabolites like ND-ITZ, may have anticancer properties. For instance, itraconazole has been found to inhibit the hedgehog signaling pathway, which is crucial in various cancers. This opens the possibility of repurposing itraconazole and understanding the role of its metabolites, including ND-ITZ, in cancer therapy (Pace et al., 2019), (Wei et al., 2020).
Propriétés
Numéro CAS |
1427177-48-7 |
|---|---|
Nom du produit |
N-Desalkyl itraconazole |
Formule moléculaire |
C31H30Cl2N8O4 |
Poids moléculaire |
649.54 |
Apparence |
White to Off-White Solid |
melting_point |
>238°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



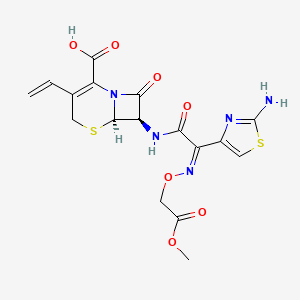
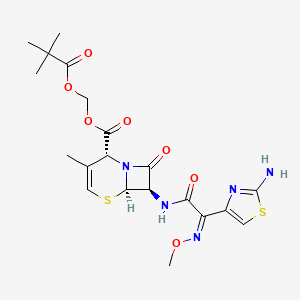
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
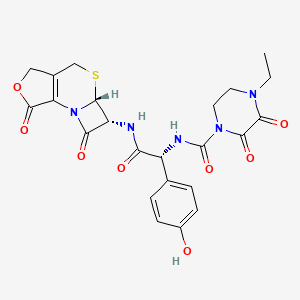
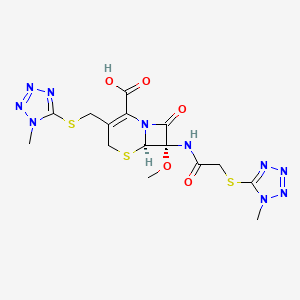
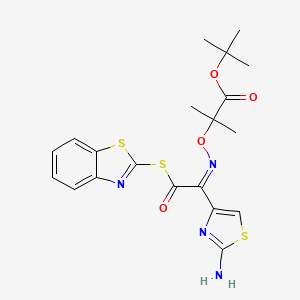
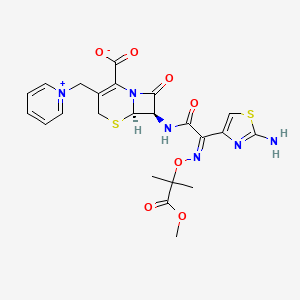
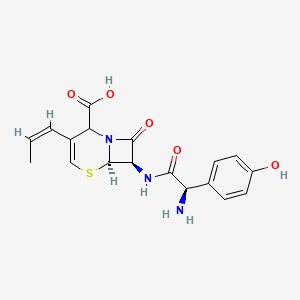
![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)